4-[3-(4-Bromo-2-chlorophenoxy)propyl]morpholine;oxalic acid
Overview
Description
4-[3-(4-Bromo-2-chlorophenoxy)propyl]morpholine;oxalic acid is a useful research compound. Its molecular formula is C15H19BrClNO6 and its molecular weight is 424.67 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(4-bromo-2-chlorophenoxy)propyl]morpholine oxalate is 423.00843 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optimization of Kinase Inhibitors
The optimization of 4-phenylamino-3-quinolinecarbonitriles led to potent inhibitors of Src kinase activity. The study demonstrates the significance of substituting the morpholine group, which resulted in enhanced inhibition of Src kinase activity and mediated cell proliferation. This research contributes to the development of compounds with potential applications in cancer therapy (Boschelli et al., 2001).
Synthesis of HIV-1 Inhibitors
A novel synthesis approach involving morpholine and inexpensive (+)-3-carene was used to create an efficient route to the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963. This highlights the application of morpholine derivatives in the synthesis of antiviral drugs (Kauffman et al., 2000).
Anticoagulant Intermediate Synthesis
4-(4-Aminophenyl)-3-morpholinone, an intermediate of anticoagulant rivaroxaban, showcases the application of morpholine derivatives in synthesizing key pharmaceutical intermediates. The study provides two synthetic routes from bromobenzene, underlining the versatility of morpholine in drug synthesis (Luo Lingyan et al., 2011).
Crystal Structure Analysis
The crystal structure of dimethomorph, a morpholine fungicide, demonstrates the morpholine derivative's application in understanding fungicidal mechanisms and structural analysis. This research aids in the design of more effective fungicides (Gihaeng Kang et al., 2015).
Complexation with Metals
The study on N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) explores the application of morpholine derivatives in materials science, particularly in the synthesis of metal complexes with potential catalytic or materials applications (Singh et al., 2000).
Properties
IUPAC Name |
4-[3-(4-bromo-2-chlorophenoxy)propyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO2.C2H2O4/c14-11-2-3-13(12(15)10-11)18-7-1-4-16-5-8-17-9-6-16;3-1(4)2(5)6/h2-3,10H,1,4-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMOSJPPGCQEOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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